molecular formula C18H12FNO4 B5675756 methyl 4-{(Z)-[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate

methyl 4-{(Z)-[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate

Cat. No.: B5675756
M. Wt: 325.3 g/mol
InChI Key: VRBPKKJIKDIQST-GDNBJRDFSA-N
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Description

Methyl 4-{(Z)-[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate is a complex organic compound with a molecular formula of C18H12FNO4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{(Z)-[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate typically involves the reaction of 4-fluorobenzoyl chloride with 4-hydroxybenzoic acid under specific conditions to form an intermediate. This intermediate is then reacted with oxalyl chloride and a suitable amine to form the desired oxazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{(Z)-[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated structures.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, controlled temperatures, and sometimes the use of catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce more saturated oxazole derivatives.

Scientific Research Applications

Methyl 4-{(Z)-[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{(Z)-[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group and oxazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorobenzoate: A simpler compound with a similar fluorophenyl group but lacking the oxazole ring.

    Ethyl 4-fluorobenzoate: Similar to methyl 4-fluorobenzoate but with an ethyl ester group instead of a methyl ester.

    Methyl 3-fluorobenzoate: Similar structure but with the fluorine atom in a different position on the benzene ring.

Uniqueness

Methyl 4-{(Z)-[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate is unique due to the presence of both the fluorophenyl group and the oxazole ring, which confer distinct chemical properties and potential biological activities. This combination makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-[(Z)-[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FNO4/c1-23-17(21)13-4-2-11(3-5-13)10-15-18(22)24-16(20-15)12-6-8-14(19)9-7-12/h2-10H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBPKKJIKDIQST-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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